3-Allylphenol

Vue d'ensemble

Description

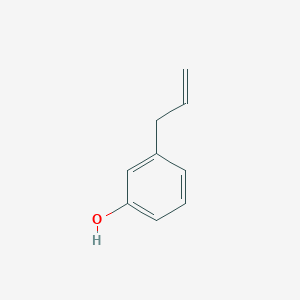

3-Allylphenol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

3-Allylphenol is an inhibitor of dopamine β-hydroxylase (DBH), a key enzyme involved in the biosynthesis of norepinephrine from dopamine . This enzyme plays a crucial role in the regulation of neurotransmitters, affecting various physiological processes.

Mode of Action

It is known that the compound interacts with the enzyme, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reaction.

Biochemical Pathways

The inhibition of DBH by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting DBH, this compound can potentially disrupt the balance of these neurotransmitters, leading to various downstream effects.

Pharmacokinetics

Like other phenolic compounds, it is expected to undergo extensive metabolism, primarily in the liver . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the inhibition of DBH, leading to potential alterations in neurotransmitter levels . Additionally, 2-Allylphenol, a related compound, has been shown to have antifungal activity, suggesting that this compound may have similar effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action by affecting its absorption, distribution, or metabolism .

Analyse Biochimique

Biochemical Properties

3-Allylphenol plays a significant role in biochemical reactions, particularly in the biosynthesis of lignans and other phenolic compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the metabolism of this compound is polyphenol oxidase, which catalyzes the oxidation of phenolic compounds. Additionally, this compound can undergo coupling reactions mediated by dirigent proteins, leading to the formation of complex lignan structures .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of certain oxidases, thereby preventing the oxidation of phenolic compounds. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity. At high doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of lignans and other phenolic compounds. It interacts with enzymes such as polyphenol oxidase and dirigent proteins, which catalyze the formation of complex lignan structures. These interactions can affect the metabolic flux and levels of metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization of this compound can influence its biological activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by its subcellular localization. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments within the cell .

Activité Biologique

3-Allylphenol is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antifungal, antioxidant, and potential neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, also known as 3-(prop-2-en-1-yl)phenol, is characterized by an allyl group attached to the phenolic ring. Its molecular formula is , and it exhibits both hydrophilic and lipophilic properties, making it versatile in biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. A notable study demonstrated its effectiveness against Botrytis cinerea, a common plant pathogen. The compound was found to inhibit mycelial growth significantly, with an IC50 value ranging from 8.2 to 48.8 μg/mL, indicating a fungistatic rather than fungicidal effect .

Table 1: Antifungal Activity of this compound

| Pathogen | IC50 (μg/mL) | Effect Type |

|---|---|---|

| Botrytis cinerea | 8.2 - 48.8 | Fungistatic |

| Rhizoctonia cerealis | <1.0 | Fungicidal |

| Pythium aphanidermatum | 23.5 | Fungistatic |

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Table 2: Antioxidant Activity of this compound

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, particularly as an inhibitor of monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of neurotransmitters such as dopamine, and its inhibition can be beneficial in treating neurodegenerative diseases like Parkinson's disease. A recent study indicated that derivatives of allyl-phenols showed promise as MAO-B inhibitors, suggesting potential therapeutic applications for this compound .

Case Studies

- Neuroprotection in Animal Models : In a study using rodent models of Parkinson's disease, administration of this compound resulted in reduced neuronal loss and improved motor function compared to control groups. This suggests a protective role against neurodegeneration.

- Plant Protection : Field trials demonstrated that plants treated with formulations containing this compound showed enhanced resistance to fungal infections, leading to increased crop yields.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Allylphenol has been investigated for its potential as an antitumor agent . Recent studies have shown that derivatives of allylbenzenes, including this compound, exhibit significant cytotoxicity against cancer cell lines. For instance, triphenylphosphine derivatives of allylbenzenes demonstrated enhanced potency compared to their parent compounds, indicating a potential for developing effective anticancer therapies . The selectivity of these compounds towards tumor cells over normal cells highlights their promise in targeted cancer treatment strategies.

Material Science and Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymer resins . It has been shown to participate in curing reactions with bismaleimidodiphenylmethane (BMI) and other maleimides, leading to the formation of thermosetting polymers. These polymers exhibit desirable properties such as heat resistance and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .

Additionally, studies have revealed that this compound can act as a cross-linking agent in polymer formulations, enhancing the durability and thermal stability of the resulting materials. The curing reactions involving allylphenols are characterized by both ene-reaction and Diels-Alder mechanisms, which contribute to the formation of complex polymer networks .

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for various transformations, including alkylation and acylation reactions. For example, it can be used to synthesize more complex molecules through electrophilic aromatic substitution or nucleophilic addition reactions. The compound's ability to undergo Claisen rearrangement further expands its utility in creating diverse chemical entities .

Table 1: Summary of Applications of this compound

Case Study 1: Antitumor Activity

A study published in November 2023 explored the antitumor activity of triphenylphosphine derivatives of allylbenzenes, including this compound. The results indicated that these derivatives were significantly more potent than their parent compounds, with IC_50 values ranging from 1-10 µM against A549 lung cancer cells. The selectivity observed suggests that these compounds could be developed into effective cancer treatments with minimal side effects on normal cells .

Case Study 2: Polymer Curing Reactions

Research conducted on the curing reactions involving this compound and BMI demonstrated that the compound participates actively in both ene-reaction and Diels-Alder pathways, resulting in high-performance thermosetting resins. These materials exhibited excellent thermal stability and mechanical properties suitable for demanding applications such as aerospace components .

Propriétés

IUPAC Name |

3-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBTXZCQRAZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571132 | |

| Record name | 3-(Prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446-24-8 | |

| Record name | m-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-ALLYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the choice of solvent influence the formation of 3-allylphenol during the photolysis of allyl aryl ethers?

A1: The research by [] demonstrates that the solvent plays a crucial role in the product distribution during the photolysis of allyl aryl ethers. In aromatic hydrocarbons like toluene or cyclohexane, irradiation of allyl aryl ethers lacking substitution at the 4-position leads to the formation of this compound derivatives in significant amounts (3-11%). This is attributed to the longer lifetime of intermediate 4-allyl-2,5-cyclohexadien-1-ones in these solvents, allowing them to undergo further photochemical transformations to yield the this compound products.

Q2: What mechanisms are proposed for the photochemical formation of this compound from allyl aryl ether precursors?

A2: The study by [] proposes two primary mechanisms for the formation of this compound during the photolysis of allyl aryl ethers:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.